Chromozym U

Microbiology Bacterial Diagnostics Serotyping

Chromozym U (benzoyl-beta-alanyl-glycyl-arginyl-4-nitroanilide acetate) is a synthetic chromogenic peptide substrate designed for the detection and quantification of urokinase-type plasminogen activator (uPA) activity. Upon enzymatic cleavage, it releases the chromophore para-nitroaniline (pNA), which can be measured spectrophotometrically at 405 nm.

Molecular Formula C26H34N8O8
Molecular Weight 586.6 g/mol
Cat. No. B12056430
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameChromozym U
Molecular FormulaC26H34N8O8
Molecular Weight586.6 g/mol
Structural Identifiers
SMILESCC(=O)O.C1=CC=C(C=C1)C(=O)NCCC(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-]
InChIInChI=1S/C24H30N8O6.C2H4O2/c25-24(26)28-13-4-7-19(23(36)30-17-8-10-18(11-9-17)32(37)38)31-21(34)15-29-20(33)12-14-27-22(35)16-5-2-1-3-6-16;1-2(3)4/h1-3,5-6,8-11,19H,4,7,12-15H2,(H,27,35)(H,29,33)(H,30,36)(H,31,34)(H4,25,26,28);1H3,(H,3,4)/t19-;/m0./s1
InChIKeyLNYCMHUMNWBNSM-FYZYNONXSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Chromozym U: A Chromogenic Substrate for Urokinase Activity Detection and Shigella Serotyping


Chromozym U (benzoyl-beta-alanyl-glycyl-arginyl-4-nitroanilide acetate) is a synthetic chromogenic peptide substrate designed for the detection and quantification of urokinase-type plasminogen activator (uPA) activity [1]. Upon enzymatic cleavage, it releases the chromophore para-nitroaniline (pNA), which can be measured spectrophotometrically at 405 nm . Its primary documented application is as a selective biochemical test for differentiating serotypes of Shigella dysenteriae, Shigella flexneri, and Shigella boydii based on their uPA activity [1].

Why Generic Chromogenic Substrates Cannot Replace Chromozym U in Urokinase-Specific Assays


Generic chromogenic substrates like BAPNA (Nα-benzoyl-DL-arginine 4-nitroanilide) are widely used for detecting broad-spectrum serine protease activity but lack the peptide backbone complexity required for urokinase (uPA) specificity [1]. Substrates such as Bz-Val-Gly-Arg-pNA, while structurally more similar, are primarily optimized for trypsin-like proteases and demonstrate differing kinetic profiles and enzyme affinities [2]. Critically, substrate-induced conformational changes in the protease active site are substrate-specific; for example, conformations induced by Chromozym-Th or Chromozym-Ch were found to be incompatible with Chromozym U binding, underscoring that subtle differences in peptide sequence profoundly impact enzyme-substrate interactions and assay outcomes [3]. Therefore, direct substitution without re-validation can compromise assay specificity, sensitivity, and reproducibility.

Chromozym U Quantitative Differentiation: Evidence from Head-to-Head and Cross-Study Comparisons


Chromozym U Enables Serotype-Level Differentiation of Shigella spp., a Capability Not Demonstrated for Generic Urokinase Substrates

Chromozym U provides a unique functional assay for differentiating serotypes within the Shigella genus. In a study of 100 Shigella isolates, the chromogenic test correctly identified and differentiated serotypes of Shigella dysenteriae, Shigella flexneri, and Shigella boydii based on their urokinase activity [1]. This specific application is not documented for broader-use chromogenic substrates like BAPNA or S-2444, which are typically employed for general protease or uPA activity measurements without this level of microbial differentiation [2].

Microbiology Bacterial Diagnostics Serotyping

Chromozym U Demonstrates Defined Specificity and Relative Activity Against Key Serine Proteases

Chromozym U's relative activity was quantified against several serine proteases, establishing its reactivity profile. Using a standardized photometric method, activities measured in mU UK-Chromozym were: 1 NIH thrombin unit corresponded to 0.82 mU; 1 Casein U of plasmin corresponded to 84.8 mU; and 1 NF trypsin corresponded to 19.7 mU . This profile allows users to select Chromozym U with an understanding of its potential cross-reactivity in complex samples, contrasting with less characterized substrates where such data may be absent.

Enzymology Protease Assays Specificity Profiling

Chromozym U Exhibits Long-Term Powder Stability of 3 Years at -20°C, a Key Procurement Advantage for Long-Term Studies

According to vendor technical specifications, Chromozym U powder is stable for 3 years when stored at -20°C . This contrasts with many generic chromogenic substrates, which may have shorter or undefined shelf lives, leading to increased procurement frequency and potential lot-to-lot variability in long-term projects.

Reagent Stability Storage Procurement

Optimal Research and Industrial Application Scenarios for Chromozym U Based on Quantitative Evidence


Differential Serotyping of Shigella in Clinical Microbiology and Epidemiology

Chromozym U is the preferred substrate for functional assays aimed at differentiating S. dysenteriae, S. flexneri, and S. boydii. Its established protocol, involving a 24-hour incubation with a 1 mM substrate solution, provides a clear colorimetric readout that correlates with serotype [1]. This application is valuable in public health laboratories and epidemiological studies tracking Shigella outbreaks.

Quantifying Urokinase Activity in Complex Biological Samples Where Cross-Reactivity Data is Required

In research involving plasma, cell lysates, or tissue extracts containing multiple proteases, Chromozym U's characterized cross-reactivity profile is critical. Knowing that 1 unit of plasmin yields 84.8 mU of activity allows for more accurate data interpretation and the potential use of specific inhibitors (e.g., aprotinin) to subtract background signal . This makes it suitable for studies in fibrinolysis, oncology, and inflammation where uPA is a key biomarker.

Long-Term Research Projects and Core Facilities Requiring Stable, Validated Reagents

For multi-year grant-funded studies or institutional core facilities, the documented 3-year shelf life of Chromozym U powder at -20°C minimizes the need for frequent re-validation and reduces the risk of assay drift due to reagent degradation . This is a significant logistical and financial advantage for standardized, reproducible research.

Method Development for Amidolytic Assays of Serine Proteases

As a substrate with published photometric protocols , Chromozym U serves as a reliable starting point for developing novel amidolytic assays. Its defined behavior with standard enzymes like thrombin, plasmin, and trypsin provides a robust benchmark for method optimization and troubleshooting.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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